molecular formula C7H12O3S B2939138 2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide CAS No. 90271-21-9

2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide

Cat. No. B2939138
CAS RN: 90271-21-9
M. Wt: 176.23
InChI Key: YKXNFIMMZYPOCI-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Tetrahydro-4H-thiopyran-4-ones are most commonly synthesized from 3,3’-thiodipropanoates by intramolecular Dieckmann condensation in the presence of NaOMe or NaH . The intermediates obtained according to this route are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are hydrolyzed and decarboxylated by heating in 10–15% H2SO4 .


Molecular Structure Analysis

The molecular formula of 2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide is C7H12O3S . The molecular weight is 176.23 .

Scientific Research Applications

Preparation of Stable Free Nitroxyl Radicals

Tetrahydro-4H-thiopyran-4-ones, such as 2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide, are valuable reagents for the preparation of stable free nitroxyl radicals .

Photosensitive Semiconductors and Electrochromic Materials

These compounds are also used in the creation of photosensitive semiconductors and electrochromic materials .

Synthetic Juvenile Hormones and Pheromones

They play a crucial role in the synthesis of juvenile hormones and pheromones .

Precursors to Natural Product Analogs

Tetrahydro-4H-thiopyran-4-ones are used as polypropionate fragments, which are precursors to natural product analogs .

Antitumor, Antibacterial, Antiparasitic, and Antifungal Activities

Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activities .

Inhibitors of Phosphodiesterase and β-secretase BACE1

These compounds have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 .

Intermediary for Synthesizing Modifying Agents for Pro-drugs

2,2-dimethyl-1,3-dioxol-2-one is required to produce 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one, a modifying agent for different pro-drugs .

Enhancing the Performance of Lithium-ion Batteries

Increasingly, lithium-ion batteries are being used as power sources for portable devices due to their high energy density, voltage, and durability . The graphene anode develops a solid electrolyte interface (SEI). A great deal of research has been devoted to improve the SEI’s performance since its structure significantly impacts the cycle life, power capacity, and safety .

Safety and Hazards

When handling 2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2,2-dimethyl-1,1-dioxothian-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-7(2)5-6(8)3-4-11(7,9)10/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXNFIMMZYPOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCS1(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide

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